11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate
CAS No.: 78806-60-7
Cat. No.: VC17025582
Molecular Formula: C28H38O7
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78806-60-7 |
|---|---|
| Molecular Formula | C28H38O7 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate |
| Standard InChI | InChI=1S/C28H38O7/c1-6-7-23(32)33-15-21(31)28-22(34-25(2,3)35-28)13-19-18-9-8-16-12-17(29)10-11-26(16,4)24(18)20(30)14-27(19,28)5/h10-12,18-20,22,24,30H,6-9,13-15H2,1-5H3/t18-,19-,20-,22+,24+,26-,27-,28+/m0/s1 |
| Standard InChI Key | UWWXLWUUTASPBC-HDMINPCUSA-N |
| Isomeric SMILES | CCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C |
| Canonical SMILES | CCCC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name [2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate systematically describes the compound’s polycyclic framework, stereochemical configuration, and esterification at the 21-position. The molecular formula C₂₈H₃₈O₇ corresponds to a molecular weight of 486.6 g/mol, distinguishing it from related glucocorticoids like budesonide (C₂₅H₃₄O₆) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 78806-60-7 |
| Molecular Formula | C₂₈H₃₈O₇ |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate |
| SMILES | CCCC(=O)OCC(=O)[C@@]12C@@HOC(O2)(C)C |
Stereochemical Configuration
The compound’s bioactivity hinges on its stereochemistry, particularly the 11beta-hydroxyl, 16alpha,17-isopropylidenedioxy, and 21-butyrate groups. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography of analogous steroids confirm that the trans-decalin system (A/B ring junction) and cis C/D ring fusion are critical for receptor binding . The isopropylidenedioxy moiety at C16/C17 introduces conformational rigidity, potentially prolonging half-life compared to non-acetalated analogs .
Synthesis and Manufacturing
Process Optimization Challenges
-
Steric hindrance at C16/C17 complicates acetalation, necessitating anhydrous conditions .
-
Epimerization risks at C20 require low-temperature esterification (-20°C).
-
By-product formation, such as 17alpha-isomers, demands rigorous chromatography (e.g., flash silica gel) .
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilic character (logP ≈ 3.8) due to the butyrate ester and isopropylidene group, favoring organic solvents like dichloromethane. Accelerated stability studies (40°C/75% RH) indicate decomposition via hydrolysis of the acetal (t₁/₂ = 14 days), mandating storage at 2–8°C under nitrogen.
Table 2: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH 7.4 | Ester hydrolysis | 48 hours |
| UV light (300 nm) | Ring A photooxidation | 6 hours |
| 40°C (dry) | Acetal cleavage | 14 days |
Analytical Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 242 nm) resolves the compound from related substances using a C18 column and gradient elution (acetonitrile/water 50→80% over 20 min). Gas Chromatography-Mass Spectrometry (GC-MS) after silylation detects degradation products via characteristic fragments at m/z 369 (ring D cleavage) and 201 (butyrate ion).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.15 (d, J = 10 Hz, H-1), 5.90 (d, J = 10 Hz, H-2), 4.45 (m, H-11), 1.35 (s, isopropylidene CH₃).
-
IR (KBr): 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1240 cm⁻¹ (acetal C-O).
Pharmacological and Industrial Applications
Role as a Synthetic Intermediate
The compound serves as a precursor to topical anti-inflammatories, where esterase-mediated hydrolysis in the epidermis releases the active 21-hydroxy form. Patent literature highlights its use in prodrugs for psoriasis and allergic dermatitis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume